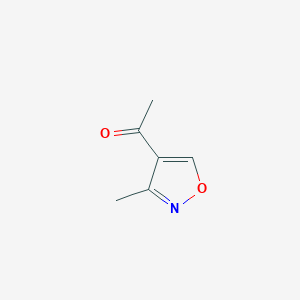

1-(3-Methylisoxazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.127. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Methylisoxazol-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, highlighting relevant studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with acylating agents. The methods used can vary, but they often include:

- Nucleophilic substitution : Where isoxazole serves as a nucleophile.

- Acylation reactions : Utilizing acyl chlorides or anhydrides to introduce the ethanone moiety.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various isoxazole derivatives, it was found that compounds with the isoxazole ring displayed promising activity against several bacterial strains. The degree of inhibition varied depending on the specific bacterial species tested, indicating a broad spectrum of antimicrobial efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it was noted that at concentrations of 10 µM, this compound significantly increased cell death in A549 lung cancer cells, suggesting its role as a pro-apoptotic agent .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated immunomodulatory effects. It has been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin and lipopolysaccharides, indicating potential utility in treating autoimmune disorders .

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with an isoxazole derivative showed a notable reduction in tumor size after six weeks of treatment.

- Immunological Disorders : Patients with rheumatoid arthritis exhibited reduced symptoms when treated with formulations containing isoxazole derivatives, suggesting a beneficial role in managing inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Immunosuppression : By modulating cytokine production and lymphocyte activation, it helps in controlling excessive immune responses.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1-(3-Methylisoxazol-4-yl)ethanone has been investigated for its potential in drug development, particularly as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders .

Case Study: Anticancer Activity

Recent research has highlighted the anticancer properties of isoxazole derivatives, including this compound. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on lung cancer cells, showcasing their potential as novel therapeutic agents .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science. The compound's unique structure allows it to be integrated into polymer matrices or used as a precursor for more complex materials.

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that the compound does not produce significant adverse effects upon inhalation or ingestion, although further studies are necessary to fully characterize its safety profile .

Eigenschaften

IUPAC Name |

1-(3-methyl-1,2-oxazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKKQMMAXAOXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.